Aeruginopeptin 917S-A is a bioactive peptide produced by certain strains of cyanobacteria, particularly from the genus Microcystis. This compound is part of a larger family of non-ribosomal peptides known for their diverse biological activities, including protease inhibition. Aeruginopeptin 917S-A has garnered attention due to its potential implications in both ecological and biomedical research.
Aeruginopeptin 917S-A belongs to the class of cyclic non-ribosomal peptides. It is structurally related to other members of the aeruginopeptin family, which are known for their roles as serine protease inhibitors. This classification highlights its significance in biochemical pathways and potential therapeutic applications.
The synthesis of Aeruginopeptin 917S-A involves non-ribosomal peptide synthetases, which are large enzyme complexes that facilitate the assembly of amino acids into peptide chains independent of ribosomal mechanisms. The biosynthetic pathway for aeruginopeptins typically includes multiple enzymatic steps that involve the activation and condensation of amino acids.
Recent studies have utilized advanced techniques such as mass spectrometry and high-performance liquid chromatography to elucidate the structure and confirm the presence of Aeruginopeptin 917S-A in cyanobacterial extracts. These methods allow for precise identification and quantification of the compound in complex biological samples .
Aeruginopeptin 917S-A exhibits a cyclic structure characterized by a series of amino acids linked by peptide bonds. The specific arrangement of these amino acids contributes to its biological activity, particularly its ability to inhibit serine proteases.
The molecular formula for Aeruginopeptin 917S-A has been determined through spectrometric analysis, revealing key details about its atomic composition and structure. The compound's molecular weight is approximately 1,000 Da, indicative of its complex nature .
Aeruginopeptin 917S-A participates in various biochemical reactions primarily as an inhibitor of serine proteases. This inhibition can affect protein digestion and other metabolic processes within organisms exposed to this peptide.
The mechanism by which Aeruginopeptin 917S-A inhibits proteases involves binding to the active site of these enzymes, effectively blocking substrate access. Studies have shown that this interaction can lead to significant physiological effects in aquatic ecosystems where these peptides are present .
The mechanism of action for Aeruginopeptin 917S-A centers on its role as a protease inhibitor. By binding to serine proteases, it disrupts normal protein turnover and can lead to altered nutrient cycling within aquatic environments.
Research indicates that Aeruginopeptin 917S-A may influence herbivore populations by affecting their ability to digest proteins from phytoplankton, potentially leading to shifts in food web dynamics .
Aeruginopeptin 917S-A is typically stable under a range of environmental conditions but may degrade when exposed to extreme pH or temperature variations. Its solubility in water makes it readily bioavailable in aquatic systems.
The compound exhibits characteristics typical of peptides, including susceptibility to hydrolysis by various enzymes. Its inhibitory properties suggest that it interacts specifically with target enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Aeruginopeptin 917S-A has potential applications in several scientific fields:
Aeruginopeptin 917S-A was first isolated in 2001 from a natural cyanobacterial bloom in Lake Suwa, Japan, marking a significant advancement in the characterization of non-ribosomal peptides from toxic Microcystis strains. Researchers identified this 19-membered cyclic depsipeptide during a systematic investigation of bloom material collected between 1991–1994, employing mass spectrometry/mass spectrometry (MS/MS) techniques for structural elucidation. The compound features a distinctive 3-amino-6-hydroxy-2-piperidone (Ahp) moiety—a structural hallmark of aeruginopeptins—and was co-produced alongside microcystins by large-cell-size M. aeruginosa strains [3]. This discovery established M. aeruginosa as a biosynthetic factory for structurally complex protease inhibitors beyond the well-studied microcystins. Taxonomic analysis confirmed strain-specific production, with aeruginopeptin 917S-A representing one of several structurally related variants (including 917S-B and 917S-C) generated through enzymatic modifications of the peptide synthesis machinery [1] [3].
Table 1: Aeruginopeptin Variants Isolated from Microcystis aeruginosa
Compound Name | Molecular Features | Producing Strain | Reference |
---|---|---|---|
Aeruginopeptin 917S-A | Cyclic depsipeptide with Ahp moiety | Lake Suwa bloom | [3] |
Aeruginopeptin 95-A/B | Lacks fVIIa inhibitory activity | M. aeruginosa TAC 95 | [1] |
Aeruginopeptin 228-B | Exhibits fVIIa inhibition | M. aeruginosa M228 | [1] |
Aeruginopeptin 917S-B/C | Structural analogs of 917S-A | Lake Suwa bloom | [3] |
Aeruginopeptin 917S-A occurs within complex chemical cocktails during Microcystis-dominated blooms, exhibiting co-production dynamics with microcystins and other cyanopeptides. Field studies from hypertrophic systems like the Curonian Lagoon (Europe’s largest lagoon) demonstrate that aeruginopeptin-producing strains dominate during warm, stable hydrological conditions characterized by: (1) water temperatures >20°C, (2) low wind speeds (<3 m/s), (3) extended water residence times (>30 days), and (4) dissolved inorganic nitrogen limitation (DIN:TP < 5) [6] [10]. Under these conditions, quorum sensing mechanisms—mediated by N-acyl homoserine lactones (AHLs)—trigger colony formation in Microcystis, concurrently enhancing secondary metabolite synthesis including aeruginopeptins [4]. This colony formation provides ecological advantages by increasing buoyancy regulation and reducing grazing pressure.
The functional role of aeruginopeptin 917S-A extends beyond protease inhibition to nutrient cycling facilitation. During bloom senescence, nocturnal hypoxia induces iron-bound phosphorus release from sediments. Aeruginopeptin production aligns with this phosphorus liberation, creating a positive feedback loop that supports nitrogen-fixing cyanobacterial competitors (Aphanizomenon, Dolichospermum) through protease-mediated organic nitrogen scavenging [10]. This cross-species facilitation underscores its ecological significance in maintaining hypereutrophic conditions.
Table 2: Environmental Drivers of Aeruginopeptin 917S-A Production in Blooms
Driver | Optimal Range | Mechanism | Reference |
---|---|---|---|
Water Temperature | 20–28°C | Enhanced non-ribosomal peptide synthetase activity | [6] [10] |
DIN:TP Ratio | < 5 (Severe N limitation) | Shifts dominance to N-scavenging strains | [8] [10] |
Hydrological Residence | >30 days | Allows biomass accumulation and AHL signaling | [6] [10] |
Wind Speed | <3 m/s | Minimizes turbulence; promotes surface scums | [10] |
Quorum Sensing | AHLs at high cell density | Induces colony formation & metabolite synthesis | [4] |
Aeruginopeptin 917S-A exemplifies the structural and functional diversification within cyanobacterial secondary metabolites, particularly the aeruginopeptin family (cyclic depsipeptides with Ahp moiety). This compound belongs to a broader enzymatic spectrum of non-ribosomal peptide synthetases (NRPS) that generate parallel classes including microcystins, cyanopeptolins, and microginins [5]. Comparative genomics reveals that aeruginopeptin synthetase genes (aer clusters) exhibit modular rearrangements compared to microcystin synthetases (mcy clusters), explaining their structural divergence despite shared biosynthetic origins. The chlorinated tyrosine residue in aeruginopeptin 917S-A—a rare feature among cyanopeptides—demonstrates the evolutionary innovation of halogenase enzymes in Microcystis [5] [9].
The ecological persistence of such complex metabolites suggests evolutionary advantages beyond immediate toxicity. Aeruginopeptin 917S-A’s specific inhibition of thrombin and factor VIIa (fVIIa) proteases implies targeted interference with vertebrate blood coagulation cascades—potentially a defense mechanism against grazing by zooplankton and fish [1] [5]. This functionality represents an evolutionary refinement from broader-spectrum protease inhibitors (e.g., micropeptins) toward specialized targets. Metabolomic analyses of bloom dynamics show that aeruginopeptin ratios shift seasonally, with 917S-A increasing during peak grazing pressure periods, supporting its role in chemical defense [5] [9].
Table 3: Structural and Functional Comparison of Major Cyanopeptide Classes
Cyanopeptide Class | Core Structure | Bioactivity | Distinct Features vs. Aeruginopeptins |
---|---|---|---|
Aeruginopeptins (e.g., 917S-A) | Cyclic depsipeptide; Ahp moiety | Thrombin/fVIIa inhibition | Chlorinated tyrosine; hydrophobic side chains |
Microcystins | Cyclic heptapeptide | Protein phosphatase inhibition | Adda moiety; acute hepatotoxicity |
Cyanopeptolins | Cyclic depsipeptide | Trypsin/chymotrypsin inhibition | Sulfated tyrosine; Thr-containing side chain |
Microginins | Linear pentapeptide | Aminopeptidase inhibition | Ahda moiety; N-terminal fatty acid |
Anabaenopeptins | Cyclic pentapeptide | Carboxypeptidase inhibition | Ureido bond; exocyclic amino acid |
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